molecular formula C12H12N2O B1384304 6-ethyl-2-phenylpyrimidin-4(3H)-one CAS No. 83501-10-4

6-ethyl-2-phenylpyrimidin-4(3H)-one

Cat. No.: B1384304
CAS No.: 83501-10-4
M. Wt: 200.24 g/mol
InChI Key: ZKURTKRSYBCVOM-UHFFFAOYSA-N
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Description

6-ethyl-2-phenylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-phenylpyrimidin-4(3H)-one typically involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions might yield dihydropyrimidinones or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups onto the pyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-ethyl-2-phenylpyrimidin-4(3H)-one would depend on its specific biological target. Generally, pyrimidinones can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    2-phenylpyrimidin-4(3H)-one: Lacks the ethyl group, which might affect its biological activity and chemical reactivity.

    6-methyl-2-phenylpyrimidin-4(3H)-one: Similar structure but with a methyl group instead of an ethyl group, potentially leading to different properties.

    6-ethyl-2-(4-methylphenyl)pyrimidin-4(3H)-one: Contains a methyl-substituted phenyl ring, which could influence its interactions with biological targets.

Uniqueness

The presence of the ethyl group at the 6-position and the phenyl group at the 2-position makes 6-ethyl-2-phenylpyrimidin-4(3H)-one unique. These substituents can significantly impact its chemical reactivity and biological activity, distinguishing it from other pyrimidinones.

Properties

IUPAC Name

4-ethyl-2-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-10-8-11(15)14-12(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKURTKRSYBCVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509350
Record name 6-Ethyl-2-phenylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83501-10-4
Record name 6-Ethyl-2-phenylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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